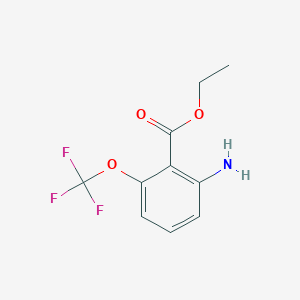

Ethyl 2-amino-6-(trifluoromethoxy)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

ethyl 2-amino-6-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C10H10F3NO3/c1-2-16-9(15)8-6(14)4-3-5-7(8)17-10(11,12)13/h3-5H,2,14H2,1H3 |

InChI Key |

XUVBIOXOHMIIGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC(F)(F)F)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of the proton and carbon environments can be assembled.

Proton (¹H) NMR for Characterization of Proton Environments

The ¹H NMR spectrum of Ethyl 2-amino-6-(trifluoromethoxy)benzoate is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the substituted ring. The amino group (-NH₂) protons typically appear as a broad singlet. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which in turn will appear as a triplet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H3, H4, H5) | 6.5 - 7.5 | Multiplet | - |

| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet | - |

| Methylene (-OCH₂CH₃) | ~4.38 | Quartet | ~7.1 |

| Methyl (-OCH₂CH₃) | ~1.41 | Triplet | ~7.1 |

Note: Predicted values are based on analogous compounds like ethyl benzoate (B1203000) and substituted anilines and may vary based on solvent and experimental conditions. rsc.orgrsc.org

Carbon-13 (¹³C) NMR for Detailed Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbon of the trifluoromethoxy group. The carbon attached to the highly electronegative trifluoromethoxy group is expected to show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carbonyl (C=O) | ~166 | Singlet |

| Aromatic (C-NH₂) | ~148 | Singlet |

| Aromatic (C-OCF₃) | ~145 | Quartet |

| Trifluoromethoxy (-OCF₃) | ~121 | Quartet (JC-F ≈ 257 Hz) |

| Aromatic (CH) | 110 - 130 | Singlet |

| Methylene (-OCH₂) | ~61 | Singlet |

| Methyl (-CH₃) | ~14 | Singlet |

Note: Predicted values are based on analogous compounds and general substituent effects. rsc.org

Fluorine-19 (¹⁹F) NMR for Precise Characterization of the Trifluoromethoxy Group

¹⁹F NMR is a highly sensitive technique for detecting fluorine atoms. For this compound, the spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal is characteristic of the -OCF₃ group attached to an aromatic ring.

Predicted ¹⁹F NMR Data

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Trifluoromethoxy (-OCF₃) | ~ -58 | Singlet |

Note: Chemical shift referenced to CFCl₃. The value is based on typical shifts for aryl trifluoromethyl ethers.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key correlations would be observed between the adjacent aromatic protons (H-3/H-4, H-4/H-5) and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the aromatic CH groups and the ethyl group to their corresponding carbon signals.

Dynamic NMR Studies for Investigating Conformational Changes and Rotational Barriers

The trifluoromethoxy group is known to have unique conformational properties. Due to steric and electronic effects, the O–CF₃ bond tends to lie in a plane orthogonal to the aromatic ring. amazonaws.com Rotation around the C-O bond is a dynamic process with a specific energy barrier. Dynamic NMR studies, involving recording spectra at variable temperatures, could be used to investigate this rotational barrier. At low temperatures, the rotation might slow down sufficiently to potentially observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce into an averaged signal. ucl.ac.uk

Mass Spectrometry (MS)

Elucidation of Fragmentation Pathways for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique fingerprint that confirms its identity. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragment ions.

Key fragmentation pathways include:

Loss of the ethoxy group (-OCH2CH3): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. The resulting fragment provides evidence for the ethyl ester functionality.

Cleavage of the trifluoromethoxy group (-OCF3): The C-O bond of the trifluoromethoxy substituent can break, leading to a fragment ion corresponding to the loss of this group. This helps to confirm the presence and location of the trifluoromethoxy substituent.

Loss of ethylene (B1197577) from the ester: A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This results in a radical cation of the corresponding carboxylic acid.

Decarboxylation: The loss of a carboxyl group as carbon dioxide can also be observed, further confirming the presence of the benzoate structure.

By analyzing the mass-to-charge ratio (m/z) of these and other smaller fragments, a complete picture of the molecule's connectivity can be assembled, providing definitive structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, the following interactions are expected to play a significant role in its crystal packing:

Hydrogen Bonding: The primary amine (-NH2) group is a hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen of the trifluoromethoxy group can act as hydrogen bond acceptors. These interactions are crucial in forming specific, directional contacts between molecules, often leading to the formation of dimers or extended chains. nih.gov In similar structures, N—H⋯O hydrogen bonds are observed to connect molecules. nih.gov

Other Weak Interactions: Dipole-dipole interactions arising from the polar C-F and C=O bonds, as well as van der Waals forces, will also influence the molecular packing. nih.gov

| Interaction Type | Donor/Acceptor or Participating Groups | Potential Significance in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Donor: -NH2 Acceptor: C=O, -OCF3 | Primary determinant of molecular association, likely forming dimers or chains. |

| π-π Stacking | Benzene (B151609) Ring | Contributes to the stabilization of the crystal lattice through aromatic ring interactions. |

| Dipole-Dipole Interactions | C-F, C=O bonds | Influence the orientation of molecules within the crystal. |

| van der Waals Forces | Entire Molecule | Overall contribution to the cohesive energy of the crystal. |

Detailed Conformational Analysis in the Crystalline State

X-ray crystallography would reveal the preferred conformation of this compound in the solid state. Key conformational features to be determined include:

Torsion Angles: The dihedral angles between the plane of the benzene ring and the substituents (the amino, trifluoromethoxy, and ethyl ester groups) are of particular interest. Steric hindrance between the ortho-substituents will likely cause them to be twisted out of the plane of the aromatic ring. In a related twisted molecule, the dihedral angle between a CN2S core and a benzene ring was found to be 69.26 (4)°. nih.gov

Conformation of the Ethyl Ester Group: The orientation of the ethyl group relative to the carbonyl group (e.g., syn-periplanar or anti-periplanar) will be established. In a similar structure, the ethoxy group was found to be disordered over two closely related conformations. mdpi.com

Advanced Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the analysis and purification of this compound, ensuring high purity for subsequent applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for separating it from reaction mixtures and impurities. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, set to a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. For related compounds, HPLC has been used to determine purity, with assays often exceeding 97.5%. thermofisher.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for monitoring the progress of a reaction by analyzing small aliquots of the reaction mixture over time. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing both qualitative (mass spectrum) and quantitative (peak area) information. In the analysis of similar amino acid derivatives, GC has been performed on columns like HP-5 with a temperature program. researchgate.net For some analyses, derivatization may be employed to increase volatility and thermal stability. researchgate.net

Flash Column Chromatography for Efficient Purification of Synthetic Products

Flash column chromatography is a fundamental purification technique in synthetic chemistry, prized for its efficiency in separating complex mixtures. mit.eduuct.ac.za This method is an air-pressure accelerated form of column chromatography, which allows for rapid and effective purification of synthetic products on a preparative scale. mit.eduwisc.edu The choice of stationary and mobile phases is critical for achieving optimal separation.

For the purification of polar aromatic compounds such as this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polar nature. uct.ac.za The selection of an appropriate solvent system, or eluent, is determined through preliminary analysis using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2 to 0.3 for the desired compound to ensure good separation. mit.edu A common and effective mobile phase for compounds of moderate polarity is a binary mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). uct.ac.zarochester.edu The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the target compound. mit.edu

The crude synthetic product is typically dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. epfl.ch Alternatively, for samples not readily soluble in the eluent, they can be pre-adsorbed onto a small amount of silica gel, which is then added to the column. uct.ac.za A layer of sand is often added to the top of the silica to prevent disturbance of the stationary phase upon solvent addition. rochester.eduepfl.ch By applying pressure, the solvent is forced through the column, and the separated components are collected in fractions. wisc.edu

Below are the typical parameters for the purification of this compound via flash column chromatography.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) wisc.edu |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient uct.ac.zarochester.edu |

| Sample Loading | Dry loading or concentrated solution uct.ac.zaepfl.ch |

| Elution Technique | Gradient elution mit.edu |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a robust and direct analytical method used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical compound. elementar.com This technique provides fundamental information about a substance's elemental composition and is crucial for confirming the empirical formula of a newly synthesized compound like this compound. elementar.com

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases, such as carbon dioxide, water, and nitrogen oxides, are then quantitatively analyzed. From the measured amounts of these gases, the percentage of each element in the original sample can be calculated.

For this compound, with the molecular formula C₁₀H₁₀F₃NO₃, the theoretical elemental composition can be calculated. The experimentally determined values from an elemental analyzer should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized product.

The expected elemental analysis data for this compound is presented below.

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 48.20% |

| Hydrogen (H) | 4.05% |

| Nitrogen (N) | 5.62% |

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)researchgate.netacs.orgconicet.gov.arresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Assessment of Molecular Conformationconicet.gov.ar

The first step in most quantum chemical calculations is to find the lowest energy structure of the molecule, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. For aromatic compounds like Ethyl 2-amino-6-(trifluoromethoxy)benzoate, key considerations include the planarity of the benzene (B151609) ring and the orientation of the substituent groups—the amino (-NH2), trifluoromethoxy (-OCF3), and ethyl ester (-COOCH2CH3) groups.

In a related compound, 6-amino-2-trifluoromethylchromone, DFT calculations at the B3LYP/6-311++g(d,p) level were used to determine its optimized structure. conicet.gov.ar The study revealed the precise bond lengths and angles, showing the influence of the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the chromone (B188151) scaffold. conicet.gov.ar Similar calculations for this compound would elucidate the intramolecular interactions, such as potential hydrogen bonding between the amino group's hydrogen and the ester's carbonyl oxygen, which would significantly influence its preferred conformation.

Table 1: Representative Optimized Structural Parameters for a Related Compound (6-amino-2-trifluoromethylchromone) conicet.gov.ar

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++g(d,p)) |

| Bond Length | C-NH2 | 1.37 Å |

| Bond Length | C-CF3 | 1.51 Å |

| Bond Angle | C-C-N | 121.4° |

| Dihedral Angle | C-C-N-H | ~0° / ~180° (indicating planarity) |

This table presents data for a structurally analogous molecule to illustrate the type of information obtained from geometry optimization. The values are representative and not those of this compound.

Analysis of Electronic Structure (HOMO-LUMO Gaps, Molecular Electrostatic Potential - MESP)conicet.gov.arresearchgate.net

The electronic structure of a molecule is critical to understanding its reactivity and spectral properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how a molecule interacts with other species. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino group would raise the energy of the HOMO, while the electron-withdrawing trifluoromethoxy and ethyl ester groups would lower the energy of the LUMO. This combination would likely result in a moderate HOMO-LUMO gap.

The Molecular Electrostatic Potential (MESP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. researchgate.netbas.bg Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In a study on a related pyran carboxylate, MESP analysis clearly identified the negative potential around the carbonyl oxygen atoms, marking them as sites for electrophilic interaction. researchgate.net For this compound, the MESP would show negative potential around the oxygen atoms of the ester and trifluoromethoxy groups, as well as the nitrogen of the amino group. Positive potential would likely be concentrated on the amino group's hydrogen atoms.

Prediction of Vibrational Frequencies and Electronic Spectra for Comparison with Experimental Dataconicet.gov.ar

Theoretical calculations can predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Calculated vibrational frequencies, when scaled appropriately, can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and aid in the assignment of vibrational modes. conicet.gov.ar For instance, the characteristic stretching frequencies for the N-H bonds in the amino group, the C=O bond in the ester, and the C-F bonds in the trifluoromethoxy group can be precisely calculated.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.org A study on 6-nitro-2-trifluoromethylchromone and its amino-substituted analogue demonstrated a good correlation between the calculated UV-vis spectra in methanol (B129727) and the experimental data, accurately predicting the absorption maxima (λmax). conicet.gov.ar Such a study for this compound would predict its characteristic absorption bands in the UV region.

Calculation of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Global and local reactivity descriptors quantify a molecule's chemical behavior. The electrophilicity index (ω) measures the ability of a species to accept electrons. materialsciencejournal.org It is calculated from the electronic chemical potential and chemical hardness, which are derived from the HOMO and LUMO energies.

Fukui functions (f(r)) are local reactivity descriptors that identify which atoms in a molecule are most susceptible to nucleophilic (f+(r)) or electrophilic (f-(r)) attack. researchgate.netbas.bg The Fukui function is a critical tool for predicting regioselectivity in chemical reactions. researchgate.net For this compound, the sites with a high value for f+(r) would be the most likely to be attacked by a nucleophile, predicted to be the carbonyl carbon of the ester group. Conversely, sites with a high f-(r) value, likely the carbon atoms on the aromatic ring ortho and para to the powerful electron-donating amino group, are the preferred targets for electrophiles.

Table 2: Conceptual Reactivity Descriptors and Predicted Sites for this compound

| Descriptor | Type of Attack Predicted | Most Probable Site(s) | Rationale |

| MESP Negative Potential | Electrophilic Attack | Carbonyl Oxygen, Ethereal Oxygen, Nitrogen Atom | High electron density |

| MESP Positive Potential | Nucleophilic Attack | Amino Hydrogens, Carbonyl Carbon | Electron deficiency |

| Fukui Function (f+) | Nucleophilic Attack | Carbonyl Carbon | High LUMO density contribution |

| Fukui Function (f-) | Electrophilic Attack | Aromatic carbons ortho/para to -NH2 | High HOMO density contribution |

This table is a conceptual prediction based on established chemical principles and data from analogous molecules.

Reaction Mechanism Simulations

Beyond static properties, computational chemistry can simulate the pathways of chemical reactions, providing detailed information about their feasibility and kinetics.

Transition State Characterization and Calculation of Activation Energies for Key Reactionsacs.org

To understand how a molecule reacts, chemists use computational methods to map out the reaction's energy profile. This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed).

For this compound, potential reactions of interest include electrophilic aromatic substitution, nucleophilic acyl substitution at the ester group, or reactions involving the amino group. For example, in a study on the trifluoromethylation of alkenes, DFT calculations were proposed to elucidate the mechanism, involving the generation of a radical intermediate and a subsequent 1,5-hydrogen shift. acs.org A similar approach could be used to model the reaction of this compound with an electrophile. The process would involve locating the transition state structure for the attack of the electrophile on the benzene ring and calculating the activation energy. Comparing the activation energies for attack at different positions would theoretically confirm the regioselectivity predicted by reactivity descriptors like the Fukui functions.

Application of Solvation Models (e.g., COSMO-RS) to Understand Solvent Effects

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts the thermodynamic properties of liquids and solutions from first principles. researchgate.net It combines quantum chemical calculations with statistical thermodynamics to describe molecular interactions in a fluid phase. researchgate.net This approach is particularly useful for understanding how different solvents can influence chemical equilibria, reaction rates, and solubility.

For molecules like this compound, COSMO-RS can be employed to predict a variety of physicochemical properties that are crucial for chemical process design and environmental fate assessment. researchgate.net These properties include vapor pressure, solubility in various solvents, and partition coefficients. The model works by calculating the screening charge density on the surface of a molecule within a virtual conductor, which provides a unique "sigma profile" for that molecule. This profile is a histogram of the charge density and serves as a detailed descriptor of the molecule's polarity. By comparing the sigma profiles of a solute and a solvent, COSMO-RS can predict their interactions and, consequently, the solute's behavior in that solvent.

Studies on related aminobenzoic acid derivatives have demonstrated the utility of such solvation models. For instance, in aminobenzoic acid isomers, the environment, particularly the solvent, plays a critical role in determining the preferred site of protonation (either the amino group or the carbonyl oxygen). rsc.org In aqueous environments, N-protonation is generally favored for aminobenzoic acids and their ethyl esters. rsc.org However, in the gas phase, O-protonation can be more stable for some isomers. rsc.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), which is a component of the COSMO-RS workflow, are used to calculate the Gibbs free energy of solvation to predict these preferences. rsc.org

The accuracy of COSMO-RS has been validated for a range of molecules, and it has been shown to provide good agreement with experimental data for properties like octanol-water partition coefficients. researchgate.net For this compound, a COSMO-RS analysis would likely reveal a complex interplay between the electron-withdrawing trifluoromethoxy group, the electron-donating amino group, and the ester functionality in determining its solubility and partitioning behavior in different media.

A hypothetical application of COSMO-RS to this compound could involve predicting its solubility in a range of common solvents, from nonpolar to polar protic and aprotic ones. The results would be invaluable for applications such as crystallization process design and the selection of solvents for chemical reactions.

Table 1: Illustrative Data from COSMO-RS Studies on Related Systems

| Property | System | Predicted Value/Finding | Reference |

| Protonation Site | p-aminobenzoic acid ethyl ester (Benzocaine) | N-protonation favored in aqueous solution, O-protonation can be preferred in the gas phase. | rsc.org |

| Octanol-Water Partition Coefficient | Various energetic materials | Good agreement between COSMO-RS predictions and experimental values. | researchgate.net |

| Solvent Selection | Food aromas | Ethyl acetate (B1210297) and dimethylcarbonate identified as promising green solvents. | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-evolution of molecular systems at an atomistic level. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions in condensed phases.

The conformational landscape of a molecule like this compound is expected to be rich due to the presence of several rotatable bonds, including those of the ethyl ester and trifluoromethoxy groups. The flexibility of these groups, along with potential intramolecular hydrogen bonding between the amino group and the ester's carbonyl oxygen, will dictate the molecule's preferred shapes in solution.

MD simulations can be used to explore this conformational space by tracking the dihedral angles of these rotatable bonds over time. This analysis reveals the most stable conformers and the energy barriers between them. For instance, studies on aminobenzoic acid derivatives have highlighted the importance of molecular conformation in their biological activity. chemrxiv.org

A study on isatin-aminobenzoic acid hybrids employed MD simulations to confirm the stability of ligand-protein complexes, demonstrating the utility of this technique in understanding how molecular flexibility contributes to biological interactions. nih.gov Similarly, for this compound, MD simulations could elucidate how its conformational preferences might influence its reactivity or interactions with other molecules in solution.

In a liquid or solid state, molecules of this compound will interact with each other and with solvent molecules through a variety of non-covalent forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. MD simulations are exceptionally well-suited to study these interactions in detail.

For example, MD simulations of o-aminobenzoic acid in solution have been used to investigate its pre-nucleation behavior. chemrxiv.org These simulations revealed that the molecules associate weakly to form various "loose" aggregates, such as dimers. chemrxiv.org This self-association is a crucial first step in the process of crystallization. chemrxiv.org

In the case of this compound, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen of the trifluoromethoxy group can act as hydrogen bond acceptors. MD simulations could quantify the strength and lifetime of these hydrogen bonds, both between solute molecules (self-association) and between the solute and solvent molecules (solvation).

The radial distribution function (RDF) is a key metric that can be extracted from MD simulations. It describes the probability of finding a particle at a certain distance from a reference particle. By calculating the RDFs between different atoms of this compound and solvent molecules, one can gain a detailed picture of the solvation shell structure. Studies on m-aminobenzoic acid have used MD simulations to examine its aggregation in aqueous solution, highlighting the role of zwitterionic dimers in its crystallization. researchgate.net

Furthermore, empirical force-field calculations, which are the basis of classical MD simulations, have been used to examine the strength and directionality of intermolecular interactions in polymorphs of p-aminobenzoic acid. rsc.org These calculations revealed the dominant role of hydrogen-bonding dimers and π-π stacking interactions in the crystal lattice. rsc.org A similar approach for this compound would provide valuable insights into its solid-state packing and potential polymorphism.

Table 2: Illustrative Findings from Molecular Dynamics Simulations on Analogous Systems

| Simulation Focus | System | Key Finding | Reference |

| Pre-nucleation Behavior | o-Aminobenzoic acid | Observation of weakly associated molecular aggregates (dimers and larger) in solution. | chemrxiv.org |

| Aggregation in Solution | m-Aminobenzoic acid | Formation of zwitterionic dimers drives selective crystallization. | researchgate.net |

| Intermolecular Interactions | p-Aminobenzoic acid | Dominance of O-H···O hydrogen-bonding dimers and π-π stacking in the crystal lattice. | rsc.org |

| Protonation Dynamics | p-Aminobenzoic acid | Exploration of protonation equilibrium in water clusters of varying sizes. | rsc.org |

Chemical Reactivity and Derivatization

Reactions Involving the Ester Group

The ethyl ester group is a key handle for modification, susceptible to nucleophilic acyl substitution reactions such as hydrolysis, transesterification, reduction, and amidation. The electronic nature of the substituted benzene (B151609) ring, influenced by the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy group, modulates the reactivity of the ester's carbonyl carbon.

While specific kinetic studies on the hydrolysis of Ethyl 2-amino-6-(trifluoromethoxy)benzoate are not extensively documented in the literature, the mechanism can be inferred from established principles of ester hydrolysis.

Under basic conditions , the hydrolysis proceeds via a nucleophilic acyl substitution, likely a BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism. The hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt of 2-amino-6-(trifluoromethoxy)benzoic acid. The reaction is effectively irreversible due to the final deprotonation of the resulting carboxylic acid by the base.

Under acidic conditions , the hydrolysis follows an AAC2 (Acid-catalyzed, Acyl-cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of 2-amino-6-(trifluoromethoxy)benzoic acid. This process is reversible and typically requires heating to proceed at a practical rate. The presence of the ortho-amino group can potentially influence the reaction rate through intramolecular catalysis or by altering the basicity of the carbonyl oxygen.

Transesterification is a crucial method for synthesizing different ester analogues of the parent compound by exchanging the ethyl group with other alkyl or aryl moieties. This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). The process involves reacting this compound with an excess of a different alcohol (R'-OH) in the presence of the catalyst. The equilibrium is usually driven towards the product by removing the ethanol byproduct through distillation. This approach allows for the synthesis of a variety of esters, which can modulate properties such as solubility, lipophilicity, and metabolic stability.

Table 1: Representative Transesterification Reactions

| Reactant Alcohol (R'-OH) | Catalyst | Expected Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ | Mthis compound |

| Isopropanol | Sodium Isopropoxide | Isopropyl 2-amino-6-(trifluoromethoxy)benzoate |

The ester functionality can be readily reduced to the corresponding primary alcohol, (2-amino-6-(trifluoromethoxy)phenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are typically employed for this transformation. Milder reagents like sodium borohydride (B1222165) (NaBH₄) can also be effective, sometimes requiring activation or specific solvent conditions. This reduction provides a key intermediate for further synthetic elaborations.

Amidation reactions convert the ester into a diverse range of amides. This can be achieved directly by heating the ester with a primary or secondary amine, often at high temperatures and pressures. A more common and efficient method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid, 2-amino-6-(trifluoromethoxy)benzoic acid. The acid is then activated with a coupling agent (e.g., DCC, EDC) or converted to an acyl chloride (using SOCl₂ or (COCl)₂) before being treated with the desired amine to form the target amide, N-substituted 2-amino-6-(trifluoromethoxy)benzamide.

Reactions Involving the Amino Group

The nucleophilic aromatic amino group is a versatile site for introducing a wide array of substituents, significantly altering the molecule's chemical and biological profile.

The primary amino group readily undergoes acylation with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) to form N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) yields the corresponding N-sulfonyl derivatives. These reactions are typically high-yielding and provide stable products with modified electronic and steric properties.

Table 2: Examples of N-Substitution Reactions

| Reagent | Base | Product Class |

|---|---|---|

| Acetyl Chloride | Pyridine | N-Acetamide |

| Benzoyl Chloride | Triethylamine | N-Benzamide |

| p-Toluenesulfonyl Chloride | Pyridine | N-Tosylsulfonamide |

The aromatic amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This diazonium intermediate is highly valuable in synthesis because the dinitrogen group (N₂) is an excellent leaving group.

The resulting diazonium salt can undergo a variety of transformations:

Sandmeyer Reactions : Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the replacement of the diazonium group with -Cl, -Br, and -CN, respectively.

Schiemann Reaction : Heating the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) results in the formation of the aryl fluoride.

Hydrolysis : Heating the diazonium salt in aqueous acid replaces the diazonium group with a hydroxyl (-OH) group.

Azo Coupling : The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds (Ar-N=N-Ar'). This reaction is fundamental to the synthesis of many dyes.

These derivatization pathways highlight the synthetic potential of this compound as a versatile building block in medicinal chemistry and materials science.

Condensation Reactions Leading to Imines and Schiff Bases

The amino group of this compound readily participates in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. amazonaws.com This reaction typically proceeds under acidic or base-catalyzed conditions. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine.

The formation of these Schiff bases is a versatile method for introducing a wide range of substituents onto the nitrogen atom, thereby modifying the electronic and steric properties of the molecule. For instance, condensation with various substituted aromatic aldehydes can introduce different aryl groups. amazonaws.com These reactions are often straightforward and can be carried out under mild conditions, making them a valuable tool in synthetic chemistry. researchgate.net

Research has shown that Schiff bases derived from related 2-aminobenzothiazole (B30445) structures, which also contain an amino group adjacent to an aromatic ring, exhibit significant biological activities. researchgate.net This suggests that the imine derivatives of this compound could also serve as precursors to biologically active compounds.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Benzoxazoles, Quinsazolinones, Pyrimidine (B1678525) derivatives)

The bifunctional nature of this compound, possessing both an amino group and an ester group in an ortho relationship, makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Benzoxazoles: While direct synthesis of benzoxazoles from this compound is not explicitly detailed in the provided search results, the analogous compound 2-aminophenol (B121084) is a common starting material for benzoxazole (B165842) synthesis. The reaction typically involves condensation with a carboxylic acid or its derivative. Given the structural similarity, it is plausible that this compound could be modified to an aminophenol derivative and subsequently cyclized to form a benzoxazole ring system.

Quinazolinones: Quinazolinone derivatives can be synthesized from anthranilic acid derivatives like this compound. The general strategy involves reaction with a one-carbon synthon, such as formamide (B127407) or an orthoester, or acylation of the amino group followed by cyclization with an amine source.

Pyrimidine Derivatives: The synthesis of fused pyrimidine derivatives is a well-established application of aminobenzoate compounds. For example, the condensation of ethyl 2-aminobenzoate (B8764639) derivatives with various reagents can lead to the formation of pyrido[2,3-d]pyrimidines and other related heterocyclic systems. nih.govresearchgate.net One common method involves the reaction with α,β-unsaturated ketones, which proceeds through a series of condensation, cyclization, and oxidation steps to yield the final fused pyrimidine ring. nih.gov Another approach utilizes a one-pot, three-component reaction of an ethyl 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carboxylate with an amine and triethyl orthoformate to produce benzo amazonaws.comnih.govchromeno[2,3-d]pyrimidine derivatives. researchgate.net The trifluoromethyl group on pyrimidine derivatives has been shown to be a key feature in some biologically active molecules. nih.gov

Reactions Involving the Aromatic Ring and Trifluoromethoxy Group

Electrophilic Aromatic Substitution: Regioselectivity and Scope

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is directed by the combined electronic effects of the three substituents: the amino group (-NH₂), the ester group (-COOEt), and the trifluoromethoxy group (-OCF₃). The amino group is a strongly activating, ortho-, para-directing group. Conversely, the ester and trifluoromethoxy groups are deactivating, meta-directing groups due to their electron-withdrawing nature.

Given the positions of the existing substituents, the incoming electrophile would be directed to the positions ortho and para to the strongly activating amino group. However, the positions are already occupied or sterically hindered. The interplay of these directing effects will determine the final position of substitution, which often requires experimental verification.

Nucleophilic Aromatic Substitution on Activated Aromatic Rings (if applicable)

Nucleophilic aromatic substitution (SNAAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. youtube.comyoutube.com The trifluoromethoxy group and the ester group on this compound are electron-withdrawing, which could potentially facilitate SNAAr reactions.

For an SNAAr reaction to occur, a good leaving group must also be present on the aromatic ring. In the case of this compound, none of the existing substituents are typical leaving groups. However, if a halogen were introduced onto the ring via electrophilic substitution, it could potentially be displaced by a strong nucleophile. The success of such a reaction would depend on the specific nucleophile and reaction conditions. youtube.comyoutube.com

Stability and Reactivity of the Trifluoromethoxy Group under Various Chemical Conditions

The trifluoromethoxy (-OCF₃) group is known for its high stability under a wide range of chemical conditions, including heating and treatment with acids or bases. researchgate.netrsc.org This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. beilstein-journals.org

Compared to other fluorine-containing substituents, the trifluoromethoxy group is relatively inert. researchgate.netrsc.org This inertness allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the -OCF₃ group. However, under very harsh conditions, cleavage of the C-O bond or degradation of the group may occur, though this is generally not observed under standard synthetic protocols.

Stereoselective Transformations and Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound can be approached through several stereoselective transformations.

One potential strategy involves the use of chiral catalysts or auxiliaries to introduce chirality into the molecule. For example, asymmetric hydrogenation of a suitable precursor could establish a chiral center.

Another approach is to utilize chiral building blocks in the synthesis. For instance, starting with a chiral amino acid or a derivative could lead to the formation of an enantiomerically pure or enriched analogue of the target compound. The synthesis of chiral epoxides, which are valuable synthetic intermediates, has been achieved from renewable chiral sources, demonstrating a pathway to enantiopure compounds. mdpi.com

The use of chiral Ni(II) complexes of Schiff bases has been reported for the asymmetric synthesis of tailor-made amino acids. nih.gov A similar strategy could potentially be adapted for the stereoselective functionalization of the amino group or other positions in this compound.

Applications in Organic Synthesis and Materials Science Non Clinical Focus

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the amino, ester, and trifluoromethoxy groups on the benzene (B151609) ring of Ethyl 2-amino-6-(trifluoromethoxy)benzoate makes it a highly versatile intermediate for the synthesis of intricate molecular structures. The amino group can readily undergo a variety of chemical transformations, including diazotization, acylation, and condensation reactions, while the ester functionality provides a handle for hydrolysis, amidation, or reduction.

This compound serves as a key starting material for the synthesis of a wide array of other fluorinated aromatic compounds. The amino group can be chemically modified to introduce different functionalities, thereby tuning the electronic and physical properties of the resulting molecules. For instance, diazotization of the amino group, followed by substitution reactions, can lead to the introduction of halogens, hydroxyl groups, or other functionalities at the 2-position. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions or other transformations. The presence of the trifluoromethoxy group often enhances the metabolic stability and lipophilicity of the resulting compounds, properties that are highly desirable in the development of agrochemicals and other specialty chemicals.

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a suitable monomer for the synthesis of various polymers through polycondensation reactions.

Polyamides: Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. The amino group of this compound can react with dicarboxylic acids or their derivatives to form amide linkages, leading to the formation of novel fluorinated polyamides. The incorporation of the bulky and electron-withdrawing trifluoromethoxy group into the polymer backbone can disrupt chain packing, leading to increased solubility in organic solvents, which is a common challenge with traditional aramids. This improved processability allows for the formation of flexible and transparent films. Research on fluorinated polyamides derived from other trifluoromethyl-substituted diamines has shown that these polymers exhibit excellent thermal stability, with 10% weight loss temperatures often exceeding 445°C, and high optical transparency.

Polyimides: Polyimides are another class of high-performance polymers renowned for their thermal stability, chemical resistance, and excellent dielectric properties. While the direct use of this compound in polyimide synthesis is not extensively documented, its corresponding diamine derivative, obtained after appropriate chemical modification, could be a valuable monomer. The reaction of such a diamine with a dianhydride would yield a trifluoromethoxy-substituted polyimide. Studies on polyimides containing trifluoromethoxy groups have demonstrated that these materials can exhibit low dielectric constants and high transparency, making them suitable for applications in microelectronics and flexible displays. For instance, certain polyimide films containing trifluoromethoxy groups have shown remarkable thermal stability with glass transition temperatures as high as 368°C and low moisture absorption. thermofisher.com

Conductive Polymers: Polyaniline and its derivatives are a well-known class of conductive polymers. The electropolymerization of aminobenzoic acids can lead to the formation of short-chain conductive polymers. researchgate.net Copolymers of aniline (B41778) and aminobenzoic acids have also been synthesized, and their electrical conductivity can be tuned. nih.gov It is conceivable that this compound could be used as a monomer or co-monomer in the synthesis of conductive polymers. The electron-withdrawing nature of the trifluoromethoxy group would likely influence the electronic properties and, consequently, the conductivity of the resulting polymer. Research on other substituted polyanilines has shown that the nature and position of the substituent on the aromatic ring significantly affect the polymer's conductivity and solubility. capes.gov.br

| Polymer Type | Potential Monomer Derived from this compound | Key Potential Properties | Relevant Findings from Analogous Systems |

| Polyamides | This compound (with diacids) | Improved solubility, high thermal stability, optical transparency | Fluorinated polyamides show high thermal stability and good film-forming properties. mdpi.comrsc.org |

| Polyimides | Diamine derivative of this compound | Low dielectric constant, high thermal stability, transparency | Polyimides with trifluoromethoxy groups exhibit excellent thermal and dielectric properties. thermofisher.com |

| Conductive Polymers | This compound | Modified conductivity, improved solubility | Electropolymerization of aminobenzoic acids yields conductive polymers. researchgate.netnih.gov |

Aminobenzoic acid derivatives are valuable precursors for the synthesis of ligands used in catalysis. sigmaaldrich.comnih.gov The amino and ester functionalities of this compound can be modified to create bidentate or polydentate ligands capable of coordinating with various metal centers. For example, the amino group can be reacted with aldehydes or ketones to form Schiff base ligands, or it can be incorporated into more complex heterocyclic structures. The ester group can be converted to a hydroxamic acid or other coordinating groups. The presence of the trifluoromethoxy group can influence the electronic environment of the metal center in the resulting catalyst, potentially leading to enhanced catalytic activity, selectivity, or stability. While specific catalytic applications of ligands derived from this exact molecule are not widely reported, the general principles of ligand design suggest its potential in this area.

Development of Advanced Materials

The unique combination of properties conferred by the trifluoromethoxy group makes this compound an attractive building block for the development of advanced materials with tailored functionalities.

Fluorinated aromatic compounds are of great interest in the field of optoelectronics due to their unique electronic properties. The incorporation of trifluoromethoxy groups into conjugated polymers can lower both the HOMO and LUMO energy levels, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.com In the context of electrochromic devices, polymers containing trifluoromethoxy-phenyl units have been shown to exhibit interesting color-changing properties. mdpi.com While direct studies on materials derived from this compound are limited, the fundamental principles suggest that its incorporation into polymeric or small-molecule systems could lead to materials with interesting optoelectronic characteristics. The electron-withdrawing nature of the trifluoromethoxy group can influence the intramolecular charge transfer characteristics of a molecule, which is a key factor in determining its optical and electronic properties.

As mentioned previously, aminobenzoic acids can be polymerized to form conductive materials. researchgate.netnih.gov The synthesis of conductive polymers from aniline derivatives is a well-established field. capes.gov.brwikipedia.orgrsc.org The properties of these polymers, including their electrical conductivity and processability, are highly dependent on the nature of the substituents on the aniline ring. The trifluoromethoxy group in this compound is expected to have a significant impact on the properties of any resulting conductive polymer. Its strong electron-withdrawing character could affect the doping process and the charge transport within the polymer chains. Furthermore, the lipophilicity of the trifluoromethoxy group may enhance the solubility of the polymer in organic solvents, which is often a limiting factor in the practical application of conductive polymers.

| Material Application | Key Structural Feature | Potential Advantage | Relevant Research on Analogous Systems |

| Optoelectronic Materials | Trifluoromethoxy-substituted aromatic ring | Tuning of HOMO/LUMO levels, altered optical properties | Trifluoromethoxy-phenyl-containing polymers show electrochromic behavior. mdpi.com |

| Functional Polymers (Electrical Conductivity) | Polymerizable amino and ester groups with a trifluoromethoxy substituent | Modified conductivity, enhanced solubility | Substituted anilines are used to create soluble and conductive polymers. capes.gov.br |

Conclusion and Future Research Directions

Identification of Key Knowledge Gaps in its Chemical Understanding and Applications

The limited research on Ethyl 2-amino-6-(trifluoromethoxy)benzoate presents several key knowledge gaps:

Validated Synthetic Routes: While the compound is commercially available, detailed, optimized, and scalable synthetic methodologies are not published in academic literature. The specifics of precursor selection, reaction conditions, and purification methods are proprietary to suppliers.

Comprehensive Spectroscopic Data: A full spectroscopic characterization is absent from the public domain. This includes detailed 1H, 13C, 19F NMR spectra, IR, UV-Vis, and mass spectrometry data and their interpretation, which are crucial for unequivocal structure confirmation and understanding its electronic structure.

Physicochemical Properties: Beyond the basic molecular weight and formula, in-depth data on properties such as melting point, boiling point, solubility in various solvents, pKa, and logP are not academically documented.

Reactivity Profile: There is no published research on the chemical reactivity of the amino, ester, or trifluoromethoxy groups in this specific arrangement. Understanding its behavior in common organic reactions (e.g., N-acylation, N-alkylation, ester hydrolysis/transesterification, electrophilic aromatic substitution) is fundamental for its use as a synthetic intermediate.

Biological Activity and Potential Applications: No studies have been published detailing any biological screening or application development for this compound. Its structural similarity to other biologically active anthranilates suggests it could be a candidate for various screening programs, but this has not been explored.

Promising Avenues for Future Synthetic Methodologies and Chemical Innovations

Future research could explore various synthetic strategies to access this compound and its derivatives. Drawing inspiration from the synthesis of related compounds, several avenues appear promising:

Esterification of 2-amino-6-(trifluoromethoxy)benzoic acid: A straightforward approach would be the Fischer esterification of the corresponding carboxylic acid with ethanol (B145695) under acidic catalysis. The primary challenge would be the synthesis of the 2-amino-6-(trifluoromethoxy)benzoic acid precursor, which itself is not a well-documented compound.

Functionalization of a Pre-existing Benzene (B151609) Ring: A multi-step synthesis starting from a more readily available substituted benzene could be developed. This might involve nitration, reduction to the amine, introduction of the trifluoromethoxy group, and finally, ortho-lithiation followed by carboxylation and esterification.

Novel Coupling Methodologies: Modern cross-coupling reactions could be investigated for the introduction of the amino or trifluoromethoxy groups onto a suitably functionalized benzoate (B1203000) scaffold.

Chemical innovations could arise from using this compound as a scaffold. The presence of three distinct functional groups (amine, ester, trifluoromethoxy) on the aromatic ring allows for selective, stepwise modifications to create a library of novel compounds for further investigation.

Potential for Novel Chemical Transformations and Non-Clinical Applications in Emerging Fields

The unique substitution pattern of this compound opens up possibilities for novel chemical transformations and applications beyond the biomedical field:

Synthesis of Heterocycles: The ortho-amino ester functionality is a classic precursor for the synthesis of various fused heterocyclic systems, such as benzodiazepines, quinazolinones, and acridones. The trifluoromethoxy group would remain as a substituent, potentially tuning the properties of these heterocycles for applications in materials science, such as organic light-emitting diodes (OLEDs) or as fluorescent probes.

Polymer Chemistry: The amino group could serve as a monomer component for the synthesis of novel polyamides or polyimides. The trifluoromethoxy group could enhance the thermal stability, solubility, and gas permeability of the resulting polymers, making them suitable for high-performance applications.

Agrochemical Research: Many commercial pesticides and herbicides contain fluorinated aromatic moieties. The unique electronic and lipophilic properties imparted by the trifluoromethoxy group could make derivatives of this compound interesting candidates for agrochemical screening.

Future Directions for the Integration of Computational and Experimental Approaches in Research on this Compound

Given the significant knowledge gaps, a combined computational and experimental approach would be highly efficient for advancing the understanding of this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, spectroscopic properties (NMR, IR), and reactivity. acs.org This can guide experimental work by predicting the most likely sites for electrophilic or nucleophilic attack and the thermodynamics of potential reactions.

Molecular Docking and Virtual Screening: If the compound is to be explored for medicinal chemistry applications, computational docking studies can be performed against various biological targets to predict potential binding affinities and modes. This can help prioritize experimental screening efforts.

Prediction of Physicochemical Properties: Computational models can provide estimates for properties like logP, pKa, and solubility, which are crucial for designing applications in drug discovery or materials science. These in silico predictions can then be validated through targeted experiments.

The integration of these computational tools with a focused experimental program would accelerate the exploration of this currently understudied molecule, potentially unlocking its value in various scientific fields.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261455-28-0 | aksci.com |

| Molecular Formula | C₁₀H₁₀F₃NO₃ | aksci.com |

| Molecular Weight | 249.19 g/mol | aksci.com |

| Purity | ≥95% | aksci.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.